molecular formula C17H19ClN2 B6319834 1-(9H-Fluoren-9-yl)piperazine hydrochloride CAS No. 1050208-17-7

1-(9H-Fluoren-9-yl)piperazine hydrochloride

Cat. No.: B6319834
CAS No.: 1050208-17-7
M. Wt: 286.8 g/mol
InChI Key: MOUXPZAAXIRZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Fluorene (B118485) and Piperazine (B1678402) Chemical Scaffolds

The properties of 1-(9H-Fluoren-9-yl)piperazine hydrochloride are intrinsically linked to its constituent parts: the fluorene and piperazine scaffolds.

Fluorene , or 9H-fluorene, is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene (B151609) rings fused to a central five-membered ring. cymitquimica.com It is a white crystalline solid that exhibits a characteristic violet fluorescence, from which its name is derived. cymitquimica.com Commercially, it is obtained from coal tar. cymitquimica.com The methylene (B1212753) group at the 9-position of the fluorene ring is a key feature, as the protons at this position are mildly acidic, allowing for deprotonation to form the stable, aromatic fluorenyl anion. researchgate.net This reactivity at the C9 position makes fluorene a versatile starting material for a variety of derivatives. researchgate.net The fluorene moiety is known for its rigid, planar structure and its photophysical properties, which has led to its use in the development of polymers for organic light-emitting diodes (OLEDs) and as a scaffold for fluorescent probes.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. sigmaaldrich.com It is a symmetrical diamine that exists as a white crystalline solid. nih.gov Piperazine is a weak base and is freely soluble in water. sigmaaldrich.com The presence of two secondary amine groups allows for disubstitution, making it a common building block in the synthesis of a wide range of biologically active compounds. nih.gov The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anti-cancer agents. nih.govnih.gov Its ability to participate in hydrogen bonding and its conformational flexibility contribute to its favorable interactions with biological targets.

PropertyFluorenePiperazine
Chemical FormulaC13H10C4H10N2
Molar Mass166.22 g/mol86.14 g/mol
AppearanceWhite crystalline solidWhite crystalline solid
Key Functional GroupAcidic C9-H methylene bridgeTwo secondary amines
Solubility in WaterInsolubleFreely soluble
Common SourceCoal tarChemical synthesis

Significance of this compound as a Synthetic Building Block

The strategic combination of the fluorene and piperazine moieties in this compound results in a versatile synthetic building block with broad applications in organic synthesis and medicinal chemistry. The significance of this compound lies in the distinct roles each component can play in the construction of more complex molecules.

The fluorenyl group can serve multiple purposes. One of its most well-known applications is as a protecting group for amines. The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is derived from fluorene, is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and its facile cleavage under mild basic conditions. While this compound itself is not the Fmoc protecting group, the fluorenyl moiety can be incorporated into target molecules to introduce specific steric bulk, rigidity, and fluorescent properties.

The piperazine portion of the molecule provides a reactive handle for further functionalization. With one of its nitrogen atoms attached to the fluorene ring, the other secondary amine remains available for a wide array of chemical transformations. This includes N-alkylation, N-arylation, acylation, and sulfonylation reactions, allowing for the facile introduction of diverse substituents. This versatility makes this compound a valuable intermediate for creating libraries of compounds for drug discovery screening.

Derivatives synthesized from this building block have been explored for various biological activities, leveraging the established pharmacological importance of the piperazine scaffold. By attaching different chemical groups to the free nitrogen of the piperazine ring, chemists can modulate the physicochemical properties and biological activities of the resulting molecules, targeting a range of receptors and enzymes.

FeatureSignificance in Synthesis
Fluorenyl MoietyProvides rigidity, steric bulk, and fluorescent properties. Can be used as a core scaffold.
Piperazine Moiety (free amine)Acts as a nucleophile for further reactions (alkylation, arylation, acylation). Allows for the introduction of diverse functional groups.
Combined StructureServes as a versatile intermediate for constructing complex molecules with potential biological activity.
Hydrochloride SaltImproves handling, stability, and solubility in certain solvents.

Historical Context and Evolution of Research on Fluorenylpiperazine Derivatives

The research trajectory of fluorenylpiperazine derivatives is built upon the historical foundations of its constituent parts. Fluorene was first isolated from coal tar in the late 19th century, and its chemistry, particularly the reactivity of the 9-position, has been a subject of study since. cymitquimica.com Piperazine was introduced as a therapeutic agent, initially for treating gout, and later gained widespread use as an anthelmintic in the mid-20th century.

The evolution of research into fluorenylpiperazine derivatives can be seen as a convergence of these two areas. The rise of medicinal chemistry in the 20th century saw a surge in the synthesis of derivatives of known scaffolds to explore their structure-activity relationships. The piperazine ring became a particularly popular motif in the development of drugs targeting the central nervous system (CNS), with many antipsychotic and antidepressant drugs incorporating this heterocycle. nih.gov

In parallel, the unique properties of the fluorene scaffold were being harnessed in materials science and as a tool in organic synthesis, exemplified by the development of the Fmoc protecting group. As synthetic methodologies became more advanced, chemists began to combine these privileged scaffolds to create novel molecular architectures.

Early research into fluorenylpiperazine derivatives likely focused on the synthesis of new compounds and the initial exploration of their chemical properties. More recently, research has become more targeted, with scientists designing and synthesizing fluorenylpiperazine derivatives with specific biological targets in mind. This includes their investigation as potential anticancer agents, where the rigid fluorene scaffold can serve as an anchor for groups that interact with specific protein targets, and the piperazine moiety can be modified to fine-tune solubility and pharmacokinetic properties. The evolution of research reflects a broader trend in medicinal chemistry: a shift from broad screening of synthetic compounds to the rational design of molecules based on an understanding of biological targets and mechanisms of action.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;/h1-8,17-18H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUXPZAAXIRZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 9h Fluoren 9 Yl Piperazine Hydrochloride and Its Derivatives

Direct Synthesis Pathways to 1-(9H-Fluoren-9-yl)piperazine Hydrochloride

The direct synthesis of 1-(9H-Fluoren-9-yl)piperazine is primarily achieved through the nucleophilic substitution reaction between a reactive 9-substituted fluorene (B118485) derivative and piperazine (B1678402). The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Reactant Selection and Stoichiometry

The most common pathway involves the reaction of 9-Bromofluorene (B49992) with piperazine. 9-Bromofluorene is a suitable electrophile as the bromine atom at the 9-position is activated for nucleophilic displacement. Piperazine, a cyclic diamine, serves as the nucleophile.

A critical parameter in this synthesis is the stoichiometry of the reactants. Since piperazine possesses two secondary amine groups of similar reactivity, the reaction can lead to both the desired mono-substituted product, 1-(9H-Fluoren-9-yl)piperazine, and a di-substituted by-product, 1,4-bis(9H-fluoren-9-yl)piperazine. To selectively favor the formation of the mono-substituted product, a significant excess of piperazine is typically employed. This stoichiometric imbalance ensures that a molecule of 9-Bromofluorene is statistically more likely to encounter an unreacted piperazine molecule than a molecule of the mono-substituted product. Ratios of piperazine to 9-bromofluorene can range from 3:1 to 10:1 or higher to maximize the yield of the desired compound.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and the potential use of a catalyst or base.

Solvent: A variety of polar aprotic solvents can be used to facilitate this reaction, with Dimethylformamide (DMF), acetonitrile (B52724), and toluene (B28343) being common choices. The solvent must be capable of dissolving both reactants and remain stable at the required reaction temperature.

Temperature: The reaction can be conducted over a range of temperatures, from ambient temperature to reflux. Heating the reaction mixture often increases the reaction rate. For instance, refluxing in a solvent like toluene or acetonitrile for several hours is a common practice.

Catalysis and Base: In many cases, the excess piperazine itself acts as the base required to neutralize the hydrogen bromide formed during the reaction. However, in scenarios where a smaller excess of piperazine is used, an additional non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), may be added to the reaction mixture. While palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming C-N bonds, the high reactivity of 9-bromofluorene often makes such catalytic systems unnecessary for this specific transformation.

Advanced Purification Techniques and Yield Enhancement

After the reaction is complete, a multi-step purification process is necessary to isolate the 1-(9H-Fluoren-9-yl)piperazine free base from unreacted starting materials and the di-substituted by-product.

Work-up: The reaction mixture is typically subjected to an aqueous work-up. An acid-base extraction can be highly effective. By washing the organic layer with a dilute acid solution (e.g., aqueous HCl), the basic piperazine and the mono-substituted product will move to the aqueous phase as their respective hydrochloride salts, while the non-basic 9-bromofluorene and di-substituted product remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the free bases, which are then extracted back into an organic solvent.

Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or isopropanol/hexane.

Chromatography: For higher purity, flash column chromatography on silica (B1680970) gel is a standard method. A gradient of a polar solvent (like methanol (B129727) or ethyl acetate) in a non-polar solvent (like dichloromethane (B109758) or hexane) is used to separate the components.

To obtain the final hydrochloride salt, the purified 1-(9H-Fluoren-9-yl)piperazine free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid is then collected by filtration and dried.

Preparation of N-Functionalized 1-(9H-Fluoren-9-yl)piperazine Derivatives

The presence of a secondary amine in 1-(9H-Fluoren-9-yl)piperazine allows for further functionalization at the N4 position, leading to a wide array of derivatives.

Alkylation and Acylation Strategies on the Piperazine Nitrogen Atoms

The secondary amine of 1-(9H-Fluoren-9-yl)piperazine can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. google.com The base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid formed during the reaction. The reaction is generally performed in a polar aprotic solvent like acetonitrile or DMF. Reductive amination, reacting 1-(9H-Fluoren-9-yl)piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers an alternative route to N-alkylated derivatives that avoids the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: This reaction involves treating 1-(9H-Fluoren-9-yl)piperazine with an acylating agent, such as an acyl chloride or acid anhydride. rsc.org The reaction is often carried out in the presence of a base to scavenge the acid by-product. Selective mono-acylation of piperazines can be challenging, but in this case, since one nitrogen is already substituted, the reaction proceeds cleanly at the remaining secondary amine. colab.ws

FunctionalizationReagent ClassTypical BaseSolvent
Alkylation Alkyl Halide (R-X)K₂CO₃, Et₃NAcetonitrile, DMF
Reductive Amination Aldehyde/Ketone(None)Dichloromethane
Acylation Acyl Chloride (RCOCl)Et₃N, Pyridine (B92270)Dichloromethane
Acylation Acid Anhydride ((RCO)₂O)Et₃N, PyridineDichloromethane

Introduction and Removal of Protecting Groups (e.g., Fmoc-related transformations)

The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to piperazine chemistry, particularly for the synthesis of selectively mono-functionalized piperazines that can subsequently be used to build more complex molecules. chemimpex.com This process involves protecting one of the piperazine nitrogens, functionalizing the other, and then removing the protecting group.

Introduction of the Fmoc Group: Piperazine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to yield 1-(Fmoc)-piperazine. smolecule.comresearchgate.net This reaction selectively protects one of the two amine functionalities.

Removal of the Fmoc Group: The key characteristic of the Fmoc group is its lability to basic conditions, while remaining stable to acids. smolecule.com The removal, or deprotection, is typically achieved by treating the Fmoc-protected compound with a secondary amine base. nih.gov A 20% solution of piperidine (B6355638) in DMF is the most common reagent, but piperazine itself is also an effective deprotection agent. rsc.orgnih.gov The mechanism involves the abstraction of the acidic proton on the fluorene ring, followed by β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. nih.gov

Recent research has focused on optimizing this deprotection step to make it faster and safer. For instance, a combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to achieve complete Fmoc removal in under a minute. rsc.org The use of microwave energy can also significantly accelerate Fmoc deprotection with piperazine, allowing for complete removal in as little as three minutes. google.com

Deprotection Reagent/ConditionTypical ConcentrationKey Advantages
Piperidine/DMF 20% (v/v)Standard, well-established method.
Piperazine/DBU/DMF VariousVery rapid deprotection (<1 min). rsc.org
Piperazine/HOBt (Microwave) VariousReduced aspartimide formation, rapid. google.com

This strategy of Fmoc protection and deprotection is a cornerstone of solid-phase peptide synthesis (SPPS) and is widely employed in medicinal chemistry to synthesize complex piperazine-containing molecules. chemimpex.comsmolecule.com

Multi-component Reactions Utilizing the Piperazine Scaffold

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more reactants. nih.gov This approach offers significant advantages in terms of atom economy, convergence, and efficiency, making it a powerful tool for generating chemical diversity. nih.govrug.nl In the context of synthesizing derivatives of 1-(9H-Fluoren-9-yl)piperazine, the piperazine core serves as a versatile scaffold for MCRs.

One notable example is the split-Ugi reaction, a modified four-component protocol specifically suited for bis-secondary diamines like piperazine. nih.gov This reaction allows for the creation of a diverse library of 1,4-disubstituted piperazine-based compounds. The general scheme involves the reaction of a bis-secondary diamine (piperazine), a carbonyl component (like formaldehyde), an acid component, and an isocyanide. nih.gov By varying these components, a wide array of derivatives can be synthesized efficiently. For instance, using different aromatic isocyanides and carboxylic acids can lead to a broad range of functionalized piperazine structures. nih.gov

The fluorene moiety itself can also be incorporated through MCRs. Isocyanide-based multicomponent reactions (IMCRs) utilizing 9-isocyano-9H-fluorene have been developed to synthesize diverse and complex fluorene derivatives. rug.nl By combining the principles of piperazine-based MCRs and fluorene-based IMCRs, it is conceivable to design one-pot syntheses for complex fluorenylpiperazine derivatives. This strategy is central to diversity-oriented synthesis in pharmaceutical and drug discovery research. nih.govrug.nl

Table 1: Examples of Multi-component Reactions Applicable to Piperazine Scaffolds

Reaction Name Reactant Types Key Feature Potential Application for Fluorenylpiperazine Derivatives
Split-Ugi Reaction Bis-secondary diamine (piperazine), Carbonyl, Carboxylic Acid, Isocyanide Efficient for creating 1,4-disubstituted piperazines Synthesis of a library of derivatives by varying the acid and isocyanide components.
Mannich Reaction Amine, Aldehyde, Active Hydrogen Compound Forms aminomethyl derivatives Functionalization of the piperazine nitrogen or other positions on the scaffold. mdpi.com

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Amine | Creates dihydropyridine rings | Could be adapted to build complex heterocyclic systems attached to the piperazine core. mdpi.com |

Stereoselective Synthesis Approaches for Chiral Fluorenylpiperazine Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. rsc.org For chiral fluorenylpiperazine analogs, where the stereocenter could be at the C9 position of the fluorene ring or on a substituent attached to the piperazine, several stereoselective synthesis strategies can be employed. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer. wikipedia.org

Enantioselective Catalysis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to produce a large quantity of an enantioenriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. snnu.edu.cn

For the synthesis of chiral piperazine derivatives, palladium-catalyzed asymmetric allylic alkylation has proven effective. This method can be used to create α-secondary and α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. nih.gov Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors and could be adapted for piperazine systems. snnu.edu.cn

Furthermore, chiral piperazine derivatives themselves have been synthesized and utilized as ligands in enantioselective catalysis. For example, novel tridentate Schiff bases derived from piperazine-amine have been used to catalyze the asymmetric Henry reaction with high enantioselectivities. researchgate.net This dual role highlights the importance of the piperazine scaffold in the field of asymmetric catalysis.

Table 2: Overview of Enantioselective Catalytic Methods

Catalytic Method Catalyst Type Substrate Example Key Transformation Enantioselectivity (ee)
Asymmetric Allylic Alkylation Palladium complex with chiral ligand N-protected piperazin-2-ones Formation of α-substituted piperazin-2-ones High
Asymmetric Reductive Heck Reaction Rhodium complex with chiral ligand Dihydropyridines and Arylboronic acids Carbometalation to form 3-substituted tetrahydropyridines Excellent snnu.edu.cn

| Asymmetric Henry Reaction | Copper(II) with chiral piperazine-derived Schiff base ligand | Aldehydes and Nitromethane | C-C bond formation | Up to 91% researchgate.net |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed and often recovered. wikipedia.orgresearchgate.net

Commonly used chiral auxiliaries are derived from readily available natural sources like amino acids or terpenes. nih.gov Evans' oxazolidinones are a well-known class of auxiliaries used in asymmetric alkylations and aldol (B89426) reactions to achieve high levels of diastereoselectivity. researchgate.net Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid; the chiral centers on the pseudoephedrine then direct subsequent alkylation reactions at the α-position. wikipedia.org

In the synthesis of chiral fluorenylpiperazine analogs, a chiral auxiliary could be attached to the piperazine nitrogen. This would allow for diastereoselective functionalization of the piperazine ring or a substituent. Following the stereoselective transformation, the auxiliary would be cleaved to yield the enantioenriched fluorenylpiperazine derivative.

Deracemization Techniques

Deracemization is a process that converts a racemate (a 50:50 mixture of two enantiomers) into a single, pure enantiomer. This is distinct from classical resolution, where the unwanted enantiomer is simply separated and discarded. Deracemization aims to convert the unwanted enantiomer into the desired one, thus potentially achieving a 100% theoretical yield.

One prominent method is enzymatic deracemization . Biocatalysts, such as lipases, can exhibit high enantioselectivity. researchgate.net For example, the hydrolysis of a racemic ester can be catalyzed by a lipase (B570770) that selectively acts on one enantiomer, leaving the other unreacted. mdpi.com The resulting mixture of an enantioenriched acid and an enantioenriched ester can then be separated. Further steps can be employed to convert the unreacted enantiomer into the desired one. researchgate.netmdpi.com

Another modern approach is photochemical deracemization . This technique uses a chiral photochemical catalyst (a sensitizer) that absorbs light and selectively promotes the conversion of one enantiomer into the other. innovations-report.com For instance, a chiral thioxanthone sensitizer (B1316253) has been used to deracemize allenes, shifting the equilibrium in favor of the desired enantiomer with high efficiency. innovations-report.com Such techniques could potentially be applied to a racemic mixture of a chiral fluorenylpiperazine analog, irradiating it in the presence of a suitable chiral photosensitizer to enrich one enantiomer.

Chemical Reactivity and Mechanistic Investigations of 1 9h Fluoren 9 Yl Piperazine Hydrochloride

Nucleophilic Properties of the Piperazine (B1678402) Nitrogen Atoms in 1-(9H-Fluoren-9-yl)piperazine Hydrochloride

The chemical reactivity of this compound is largely dictated by the nucleophilic character of the two nitrogen atoms within the piperazine ring. The piperazine moiety contains two nitrogen atoms at positions 1 and 4, which exhibit distinct reactivity profiles due to the substitution pattern. In this specific compound, the nitrogen at position 1 (N1) is a tertiary amine, bonded to the bulky 9-fluorenyl group, while the nitrogen at position 4 (N4) is a secondary amine, present as a hydrochloride salt.

The N4 nitrogen is the primary center of nucleophilicity in the molecule. As a secondary amine, it possesses a lone pair of electrons and a hydrogen atom, making it reactive toward a wide range of electrophiles. Common reactions involving this site include N-alkylation, N-acylation, and Michael additions. mdpi.com The protonated state in the hydrochloride salt reduces its nucleophilicity, but it can be readily deprotonated with a base to unleash its reactive potential. In contrast, the N1 nitrogen's nucleophilicity is significantly diminished. This is due to two main factors:

Steric Hindrance: The voluminous 9H-fluoren-9-yl group physically obstructs the approach of electrophiles to the N1 atom, thereby increasing the activation energy for potential reactions at this site.

Electronic Effects: While alkyl groups are electron-donating, the large, aromatic fluorenyl substituent can delocalize the lone pair of electrons on N1 to some extent, slightly reducing its basicity and nucleophilicity compared to a simple N-alkyl-substituted piperazine.

This difference in reactivity allows for selective functionalization at the N4 position, a common strategy in the synthesis of various piperazine-containing derivatives. semanticscholar.org The fundamental activity of piperazine-based compounds is often attributed to the 1,4-disposition of the nitrogen atoms and their capacity for substitution. researchgate.net

Nitrogen AtomAmine TypeKey Characteristics Affecting NucleophilicityExpected Reactivity
N1 Tertiary- Sterically hindered by the 9-fluorenyl group- Lone pair availability slightly reduced by the aromatic systemLow nucleophilicity; generally unreactive towards common electrophiles.
N4 Secondary (as hydrochloride)- Sterically accessible- Readily deprotonated to a potent nucleophile- Possesses an N-H bond for substitutionHigh nucleophilicity upon deprotonation; primary site for alkylation, acylation, etc. mdpi.com

Reactions of the Fluorene (B118485) Moiety (e.g., Electrophilic Aromatic Substitution, Oxidative Transformations)

The fluorene moiety of this compound is a tricyclic aromatic system that can participate in several characteristic reactions, including electrophilic aromatic substitution and oxidative transformations.

Oxidative Transformations: The fluorene structure is prone to oxidation, particularly at the C9 position. The parent compound, 9H-fluorene, can be efficiently oxidized to 9-fluorenone under various conditions. researchgate.net This transformation often proceeds via aerobic oxidation in the presence of a base such as potassium hydroxide (KOH) or catalyzed by manganese oxides. researchgate.netrsc.orgresearchgate.net In 1-(9H-fluoren-9-yl)piperazine, the C9 position is already substituted, preventing direct oxidation to a ketone at this site. However, the fluorene rings themselves can undergo oxidative degradation under more forceful conditions. Furthermore, the benzylic C9-H bond, though substituted by nitrogen, could be a site for radical abstraction in certain oxidative pathways, potentially leading to degradation of the molecule.

Reaction TypeReagents/ConditionsTypical ProductsReference
Aerobic Oxidation of 9H-fluoreneAir, KOH, THF9-Fluorenone rsc.org
Catalytic Oxidation of 9H-fluoreneAir, Manganese Oxide (OMS-2)9-Fluorenone researchgate.net
Graphene-supported OxidationAir, Graphene-KOH, DMF9-Fluorenone researchgate.net

Ring-Opening and Ring-Closing Reactions of the Piperazine Core

The piperazine ring is a six-membered saturated heterocycle known for its considerable stability compared to other cyclic and linear amines. researchgate.netacs.org It generally resists degradation under mild reaction conditions. However, under forcing conditions such as high temperatures or in the presence of strong oxidizing agents, the piperazine core can undergo ring-opening reactions.

Studies on the thermal degradation of aqueous piperazine, particularly in the context of industrial applications like CO2 capture, have shown that the ring can open at temperatures between 135 °C and 175 °C. utexas.edu The proposed mechanism for this thermal degradation involves an intermolecular SN2 substitution reaction, where the amine group of one piperazine molecule acts as a nucleophile, attacking an electrophilic carbon atom of another (protonated) piperazine molecule. utexas.edu This leads to the formation of ring-opened oligomers and various degradation products. For instance, N-(2-aminoethyl) piperazine is a known product of piperazine's thermal degradation. utexas.edu

Oxidative degradation, often catalyzed by metal ions such as Cu²⁺, represents another pathway for ring cleavage. utexas.edu This process can generate a variety of smaller molecules, including ethylenediamine, formate, and acetate. utexas.eduhw.ac.uk While these studies are on the parent piperazine, the principles apply to its derivatives. The presence of the bulky fluorenyl group might influence the rate and specific pathways of degradation but would not preclude ring-opening under sufficiently harsh conditions. Ring-closing reactions are not a typical feature of the reactivity of this specific compound.

Elucidation of Reaction Mechanisms via Kinetic and Computational Studies

The mechanisms of reactions involving piperazine derivatives have been extensively investigated through both experimental kinetic studies and theoretical computational methods. These approaches provide deep insights into the factors governing the reactivity of the molecule.

Computational Studies: Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.netnih.gov DFT calculations allow for the determination of the electron density at different atoms within a molecule, which can predict sites of reactivity. For N-substituted piperazines, such calculations can quantify the relative nucleophilicity of the N1 and N4 atoms and explain the regioselectivity of reactions. mdpi.com

Furthermore, computational studies can map the entire potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energy barriers, providing a theoretical basis for experimentally observed reaction rates. For example, computational models have been used to study the atmospheric degradation of piperazine initiated by hydroxyl (OH) radicals. researchgate.netnih.gov These studies have elucidated the branching ratios between H-abstraction from the N-H versus the C-H bonds and have calculated the energy barriers for subsequent reactions of the resulting piperazinyl radical, offering a detailed mechanistic picture that is difficult to obtain through experimental means alone. nih.gov

Study TypeMethodKey FindingsReference
Kinetic Stirred Cell Reactor (CO₂ Absorption)Reaction is second-order overall (first-order in CO₂ and piperazine). k₂ = 70 m³ mol⁻¹ s⁻¹ at 298.15 K. rug.nl
Kinetic Wetted-Sphere Apparatus (CO₂ Absorption)Activation energy for CO₂ reaction is ~35 kJ/mol. utexas.edu
Computational DFT (Natural Population Analysis)Can predict the relative electron density on piperazine nitrogens to determine the most likely site of radical cation formation and subsequent reaction. mdpi.com
Computational G4 Model Chemistry, M06-2XDetermined branching ratio between N-H and C-H abstraction by OH radicals; calculated energy barriers for subsequent radical reactions. researchgate.netnih.gov

Advanced Applications of 1 9h Fluoren 9 Yl Piperazine Hydrochloride in Organic Synthesis and Material Science

Role as a Privileged Scaffold in Complex Molecule Assembly

In medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for developing a variety of biologically active compounds. mdpi.com The piperazine (B1678402) ring itself is widely recognized as a privileged scaffold. nih.govresearchgate.net Its unique conformational properties, basicity, chemical reactivity, and ability to improve solubility make it a common feature in numerous approved drugs. nih.govnih.gov

The attachment of the 9H-fluoren-9-yl group to the piperazine core creates a distinct and highly useful scaffold. This combination imparts a set of desirable characteristics for complex molecule assembly:

Structural Rigidity and Steric Influence : The fluorenyl group is a bulky, rigid, and planar aromatic system. When incorporated into a larger molecule, it provides a well-defined three-dimensional structure and introduces significant steric hindrance, which can be crucial for controlling molecular conformation and selectivity in binding interactions.

Synthetic Versatility : The piperazine ring contains two nitrogen atoms, one of which remains a secondary amine in the 1-(9H-Fluoren-9-yl)piperazine structure. This secondary amine serves as a reactive handle for further chemical modifications, allowing the scaffold to be easily elaborated into a diverse library of complex molecules.

The combination of the established biological relevance of the piperazine moiety with the unique steric and electronic properties of the fluorenyl group makes 1-(9H-Fluoren-9-yl)piperazine a privileged platform for the systematic design and synthesis of novel compounds. researchgate.net

FeatureContribution from Fluorenyl GroupContribution from Piperazine RingResulting Scaffold Property
Structure Rigid, bulky, aromaticFlexible, non-planar chair conformationDefined 3D geometry with conformational flexibility
Reactivity Stable, participates in π-stackingBasic, nucleophilic secondary amineReactive handle for further diversification
Properties Lipophilic, fluorescentHydrophilic, improves aqueous solubilityTunable physicochemical and pharmacokinetic properties

Utilization in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS), particularly solid-phase peptide synthesis (SPPS), relies heavily on the use of protecting groups to temporarily block reactive functional groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions that preserve acid-labile linkages to the solid support and on amino acid side chains. nih.govscispace.comresearchgate.net

The 1-(9H-Fluoren-9-yl)piperazine structure is intimately related to this methodology. The cleavage of the Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) or piperazine, in an organic solvent. nih.gov During this deprotection step, the fluorenyl group is released and reacts with the amine to form a dibenzofulvene-adduct.

The utility of the 1-(9H-Fluoren-9-yl)piperazine moiety in SPOS extends beyond its role as a byproduct. The related compound, (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate, also known as N-Fmoc-piperazine, serves as a valuable building block. nih.gov It allows for the direct incorporation of the piperazine ring into a growing molecular chain on a solid support. This is particularly useful for synthesizing peptidomimetics or other complex molecules where a piperazine unit is desired as a linker or a core structural element. The Fmoc group on the piperazine can be selectively removed under standard basic conditions, revealing a nitrogen atom for subsequent coupling reactions, making it fully compatible with established SPOS protocols. researchgate.net

Table of Key Roles in SPOS

Compound/Moiety Role in Solid-Phase Synthesis Chemical Transformation
9-Fluorenylmethoxycarbonyl (Fmoc) Group N-terminal protecting group for amino acids Cleaved by secondary amines (e.g., piperazine) to allow chain elongation. nih.gov
Piperazine Deprotection reagent Removes the Fmoc group, liberating the N-terminal amine for the next coupling step. nih.gov

| N-Fmoc-piperazine | Building block/Linker | Allows for the direct incorporation of a piperazine scaffold into a synthetic sequence on a solid support. nih.gov |

Incorporation into Advanced Organic Materials Precursors

The distinct electronic and structural properties of the fluorene (B118485) and piperazine components make 1-(9H-Fluoren-9-yl)piperazine hydrochloride a valuable precursor for a range of advanced organic materials.

Fluorene-containing polymers are well-known for their high thermal stability, good solubility, and excellent film-forming properties. researchgate.net The rigid fluorene unit in the polymer backbone or as a side chain contributes to a high glass transition temperature and robust mechanical characteristics. The piperazine moiety can be incorporated as a flexible linker or a basic site within the polymer chain. This allows for the synthesis of polymers with tailored properties, such as:

Enhanced Solubility : The piperazine unit can disrupt polymer chain packing, improving solubility in common organic solvents.

Tunable Thermal Properties : The ratio of rigid fluorenyl groups to flexible piperazine linkers can be adjusted to control the polymer's thermal and mechanical behavior.

Functional Handles : The remaining N-H group of the piperazine ring can be used for post-polymerization modification, allowing for the grafting of other functional groups or for cross-linking the polymer chains.

Fluorene derivatives are a critical class of materials for organic electronics due to their high photoluminescence quantum yields and excellent charge-transport properties. They are frequently used as blue-light emitters in OLEDs and as components in organic photovoltaic (OPV) devices. rsc.orgrsc.org The 9-position of the fluorene ring is often substituted to prevent aggregation and improve device stability and efficiency. rsc.org

Incorporating a piperazine unit linked to the fluorene core creates a donor-acceptor type structure. The electron-rich piperazine can act as an electron-donating segment, while the fluorene can serve as the chromophore or part of the charge-transport pathway. This molecular design is advantageous for:

OLEDs : The fluorenyl group provides the core light-emitting function, while the piperazine moiety can help tune the emission wavelength and improve charge injection/transport, leading to more efficient and stable devices. rsc.org

Photovoltaics : In donor-π-acceptor dyes for solar cells, the fluorenylidene moiety can act as the π-linker, with the piperazine functioning as part of an electron-donor group, facilitating efficient charge separation upon light absorption. rsc.org Piperazine-based materials have also been investigated for their potential in optoelectronic devices due to their favorable electronic properties. researchgate.net

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an ideal building block for creating such assemblies due to its capacity for multiple, specific intermolecular interactions.

Hydrogen Bonding : The piperazinium cation (in the hydrochloride salt form) possesses N-H protons that are excellent hydrogen-bond donors. These can form strong, directional hydrogen bonds with anions (like chloride) or other hydrogen-bond acceptors, driving the formation of one-, two-, or three-dimensional networks. rsc.orgrsc.org

π-π Stacking : The large, flat, electron-rich surface of the fluorenyl group is perfectly suited for π-π stacking interactions with neighboring fluorenyl groups. This interaction helps to organize the molecules into ordered columnar or layered structures.

The interplay between the strong hydrogen bonding mediated by the piperazinium ring and the π-π stacking of the fluorenyl units allows for the rational design of complex and stable supramolecular architectures.

Applications in Non-Biological Ligand Design and Catalysis

The piperazine core of 1-(9H-Fluoren-9-yl)piperazine can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The presence of the bulky 9H-fluoren-9-yl substituent on one of the nitrogen atoms creates a sterically hindered and electronically distinct coordination environment. This feature is highly valuable in the design of ligands for transition metal catalysis.

The key advantages of using this compound as a ligand or ligand precursor include:

Steric Control : The large fluorenyl group can control access to the metal center, influencing the substrate's approach and potentially leading to high selectivity in catalytic reactions (e.g., regioselectivity or enantioselectivity).

Enhanced Stability : Incorporating the rigid piperazine and fluorene units can lead to more robust and stable metal complexes, which is crucial for catalysts that need to withstand harsh reaction conditions. nih.gov

Modulation of Electronic Properties : The fluorenyl group can influence the electronic environment of the metal center, thereby tuning its catalytic activity and reactivity.

By modifying the second nitrogen atom of the piperazine ring, a wide variety of bidentate or polydentate ligands can be synthesized, making 1-(9H-Fluoren-9-yl)piperazine a versatile starting material for developing custom catalysts for specific organic transformations.

Structural Characterization and Spectroscopic Analysis of 1 9h Fluoren 9 Yl Piperazine Hydrochloride and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structure and Conformational Preferences

While a specific single-crystal X-ray diffraction study for 1-(9H-Fluoren-9-yl)piperazine hydrochloride is not publicly available in crystallographic databases, its solid-state structure can be inferred from extensive studies on related piperazine (B1678402) and fluorene (B118485) derivatives. nih.govresearchgate.net

Table 1: Expected Crystallographic and Conformational Data

Parameter Expected Value/Observation Rationale
Piperazine Conformation Chair Minimization of torsional and steric strain. nih.gov
Fluorenyl Substituent Equatorial Reduces 1,3-diaxial interactions, enhancing stability.
Key Intermolecular Forces N-H⁺···Cl⁻ hydrogen bonding Strong ionic and hydrogen bonding interactions typical for amine hydrochlorides.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Advanced NMR spectroscopy provides detailed insights into the molecule's structure and dynamic behavior in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the fluorenyl and piperazine moieties. The fluorenyl group would display signals in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to its eight protons. The unique proton at the 9-position (the methine proton) would appear as a distinct singlet further upfield. The piperazine ring protons would appear as complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm). Due to protonation, the N-H proton would likely appear as a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The fluorenyl group would show a series of signals in the aromatic region (~120-150 ppm) for its sp² hybridized carbons and a unique signal for the sp³ C-9 carbon. The piperazine ring would exhibit signals for its methylene (B1212753) (-CH₂-) carbons in the aliphatic region (~40-50 ppm).

Dynamics: Studies on similar N-substituted piperazines have shown dynamic behavior in solution. nih.govrsc.org At room temperature, the interconversion between the two chair conformations of the piperazine ring can be slow on the NMR timescale, leading to the observation of broadened signals or distinct signals for axial and equatorial protons. This phenomenon, known as ring inversion, can be studied using variable-temperature NMR experiments to determine the energy barrier for this conformational change. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in a suitable solvent (e.g., DMSO-d₆)

Moiety Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Fluorenyl Aromatic C-H 7.2 - 7.8 (multiplets) 120 - 145
Fluorenyl Methine C9-H ~5.0 (singlet) ~65
Piperazine -CH₂- 2.5 - 3.5 (multiplets) 40 - 50

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing non-covalent interactions.

FT-IR Spectroscopy: The infrared spectrum of this compound would be characterized by several key absorption bands. The fluorenyl group would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The piperazine moiety would show aliphatic C-H stretching bands between 2800 and 3000 cm⁻¹. A crucial feature of the hydrochloride salt is the presence of a broad and strong absorption band, typically in the 2400-2700 cm⁻¹ range, corresponding to the N-H⁺ stretching vibration of the protonated amine. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the hydrocarbon skeleton. mdpi.com The spectrum would be dominated by the sharp, intense bands of the aromatic fluorenyl ring, particularly the ring "breathing" modes. americanpharmaceuticalreview.com The C-C and C-N stretching modes of the piperazine ring would also be visible. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 3: Key Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Region (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2800 - 3000 Medium-Strong Medium-Strong
N-H⁺ Stretch (salt) 2400 - 2700 Strong, Broad Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
CH₂ Bend (Scissoring) 1440 - 1470 Medium Medium

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the fragmentation patterns of a molecule. bldpharm.comlongdom.org For this compound, analysis would be performed on the free base, 1-(9H-Fluoren-9-yl)piperazine (C₁₇H₁₈N₂).

Molecular Composition: HRMS can determine the mass of a molecule with extremely high accuracy (sub-ppm levels), allowing for the unambiguous determination of its elemental formula. longdom.org The protonated molecule, [M+H]⁺, would be observed. The calculated exact mass of the neutral free base is 250.146999 Da, and the protonated molecule is 251.15428 Da. uni.lu

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. Upon collision-induced dissociation, the protonated molecule is expected to fragment in predictable ways. A primary fragmentation pathway would involve the cleavage of the C-N bond connecting the fluorenyl and piperazine groups. This would lead to the formation of a very stable fluorenyl cation (m/z 165.070) through the loss of the neutral piperazine molecule. Another characteristic fragmentation would involve the cleavage of the piperazine ring itself, leading to smaller amine fragments. nist.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for the Free Base

Ion Species Formula Calculated m/z
[M]⁺• (Radical Cation) C₁₇H₁₈N₂ 250.14645
[M+H]⁺ (Protonated Molecule) C₁₇H₁₉N₂ 251.15428
Key Fragment 1 C₁₃H₉ 165.07040

Computational and Theoretical Investigations of 1 9h Fluoren 9 Yl Piperazine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For piperazine (B1678402) derivatives, the electronic properties are influenced by the substituents on the piperazine ring. The fluorenyl group in 1-(9H-Fluoren-9-yl)piperazine hydrochloride is expected to significantly influence its electronic structure.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Piperazine Derivative

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

Note: These are representative values for illustrative purposes based on typical calculations for similar molecules.

The distribution of the HOMO and LUMO across the molecular structure can also be visualized. In many arylpiperazine compounds, the HOMO is often localized on the electron-rich aromatic system, while the LUMO may be distributed across the piperazine ring and its substituents. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a widely used computational method for studying the geometry and stability of molecules. jksus.org For a flexible molecule like this compound, which has multiple rotatable bonds, conformational analysis is crucial to identify the most stable three-dimensional structure. The piperazine ring typically adopts a chair conformation, which is its most stable form. However, the orientation of the bulky fluorenyl group relative to the piperazine ring can lead to different conformers with varying energies.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. This process helps in locating the energy minima corresponding to stable conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. The most stable conformer, or the global minimum, represents the most likely structure of the molecule. For similar piperazine derivatives, it has been shown that DFT calculations can accurately predict geometric parameters like bond lengths and angles when compared to experimental data from X-ray crystallography. mdpi.com

Table 2: Example of Relative Energies of Different Conformers of a Substituted Piperazine

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
1 (Global Minimum) 65 0.00
2 -175 1.85
3 -70 3.20

Note: This table illustrates how relative energies of different spatial arrangements (conformers) are typically reported.

These studies are essential for understanding how the molecule's shape influences its interactions with other molecules, which is a key aspect of its biological activity and material properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that can mimic physiological conditions (e.g., in water at a specific temperature and pressure).

For this compound, an MD simulation could reveal how the piperazine ring and the fluorenyl group move and flex in solution. It can also show how the molecule interacts with solvent molecules and ions. The stability of different conformers identified through DFT can be further assessed by observing their behavior during an MD simulation. A stable conformer will tend to maintain its structure over the simulation time, while less stable ones may transition to more favorable conformations. MD simulations are particularly useful for studying how a molecule might bind to a biological target, such as a protein receptor, by simulating the binding process and analyzing the interactions that stabilize the complex. nih.govrsc.org

Table 3: Typical Parameters Monitored During a Molecular Dynamics Simulation

Parameter Description Typical Observation
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure. A stable RMSD indicates the system has reached equilibrium.
Radius of Gyration (Rg) A measure of the molecule's compactness. Fluctuations in Rg can indicate conformational changes.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent. Changes in SASA can reflect alterations in the molecule's shape.

Note: This table provides examples of the types of data analyzed from MD simulations to understand molecular dynamics.

Theoretical Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for structure validation. For instance, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. bohrium.com The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, and their comparison with experimental IR spectra can help in assigning the observed peaks to specific functional groups. Similarly, calculated NMR chemical shifts for proton and carbon atoms can aid in the interpretation of experimental NMR spectra.

Furthermore, computational chemistry can be employed to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction and thus predict its feasibility and rate. This is valuable for understanding the chemical stability of the compound and its potential to undergo various chemical transformations. For example, the reactivity of different sites on the this compound molecule can be assessed by calculating properties such as the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. researchgate.netjddtonline.info

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic Data Calculated Value Experimental Value
C-H stretch (aromatic) 3050 cm⁻¹ 3045 cm⁻¹
¹H NMR (piperazine CH₂) 3.1 ppm 3.0 ppm
¹³C NMR (fluorenyl CH) 65 ppm 63 ppm

Note: This table shows a hypothetical comparison to demonstrate the typical agreement between theoretical predictions and experimental results.

Analytical Methodologies for the Quantification and Purity Assessment of 1 9h Fluoren 9 Yl Piperazine Hydrochloride in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Impurity Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of non-volatile and thermally labile compounds. Its high resolution makes it ideal for separating the main compound from structurally similar impurities, such as precursors, by-products, and degradation products.

For a compound like 1-(9H-Fluoren-9-yl)piperazine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The fluorenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector.

Method development involves optimizing several parameters to achieve a good separation with symmetrical peak shapes in a reasonable timeframe. jocpr.com Key parameters include the choice of column, mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer), flow rate, and column temperature. jocpr.com

A hypothetical, optimized RP-HPLC method for purity analysis is detailed in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 265 nm
Injection Volume 10 µL

Validation of this method would be performed according to established guidelines to ensure it is fit for its intended purpose. globalresearchonline.net

The this compound molecule is achiral, meaning it is superimposable on its mirror image. Therefore, analysis by chiral HPLC to determine enantiomeric purity is not applicable for the parent compound. However, this technique would become relevant if a chiral center were introduced into the molecule or if chiral impurities, arising from starting materials or side reactions, were a concern.

Gas Chromatography (GC) for Volatile By-products and Residual Solvents

Gas Chromatography (GC) is the standard method for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, its primary use is to identify and quantify residual solvents from the synthesis and purification processes. rroij.comchromatographyonline.com Since residual solvents can be toxic and may interfere with experimental results, their levels are strictly controlled. rroij.comshimadzu.com

Headspace GC (HS-GC) is the preferred technique, where the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This prevents non-volatile matrix components from contaminating the instrument. rroij.com A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

The table below outlines typical conditions for a headspace GC analysis of residual solvents.

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film
Carrier Gas Helium or Hydrogen
Oven Program 40°C (hold 5 min), then ramp to 240°C at 10°C/min
Injector Temperature 250°C
Detector Flame Ionization Detector (FID) at 260°C
Headspace Vial Temp 80°C
Headspace Loop Temp 90°C
Headspace Transfer Line Temp 100°C

This method can quantify common solvents such as methanol, ethanol (B145695), acetone, dichloromethane (B109758), and ethyl acetate. chromatographyonline.comshimadzu.com

Hyphenated Techniques (LC-MS, GC-MS) for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. kuleuven.be For this compound, LC-MS is invaluable for:

Structural Confirmation: Confirming the molecular weight of the main peak.

Impurity Identification: Providing molecular weight data for unknown peaks observed in the HPLC chromatogram, which is a critical step in elucidating their structures. researchgate.net

Trace Analysis: Detecting and quantifying impurities at levels below the detection limits of UV detectors. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is used to definitively identify volatile organic compounds. rsc.org While GC-FID is used for quantifying residual solvents, GC-MS provides structural confirmation of their identity by comparing their mass spectra to library databases. unodc.org This is particularly useful for identifying unexpected volatile by-products from the synthesis.

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis after derivatization)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and rapid method for quantitative analysis. Unlike simple piperazine (B1678402), which lacks a strong chromophore and often requires derivatization to be analyzed by UV-Vis, this compound contains the fluorenyl group. jocpr.comrdd.edu.iq This moiety has a distinct and strong UV absorbance, allowing for direct quantification. researchgate.net

A standard curve can be generated by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for the fluorenyl group is typically around 265 nm and 301 nm. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve.

ParameterValue
Instrument UV-Vis Spectrophotometer
Solvent (Diluent) Methanol or Acetonitrile
Wavelength of Max. Absorbance (λmax) ~265 nm
Calibration Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999

While derivatization is a common strategy for piperazine and its aliphatic derivatives to make them UV-active, it is generally unnecessary for this compound due to the inherent chromophore. researchgate.netjocpr.com

Validation Parameters in Analytical Research (e.g., LOD, LOQ, Accuracy, Precision, Robustness)

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. wjarr.com It is a requirement for quality control in research and pharmaceutical development. pharmaguideline.com The key validation parameters according to international guidelines include: globalresearchonline.net

Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes the typical acceptance criteria for these parameters in a validated analytical method.

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness to the true value98.0% - 102.0% recovery
Precision (Repeatability) Agreement between repeated measurementsRelative Standard Deviation (RSD) ≤ 2%
LOD Lowest detectable concentrationSignal-to-Noise Ratio (S/N) of 3:1
LOQ Lowest quantifiable concentrationSignal-to-Noise Ratio (S/N) of 10:1
Linearity Proportionality of signal to concentrationCorrelation Coefficient (r²) ≥ 0.999
Robustness Insensitivity to small method variationsRSD should remain within acceptable limits

Emerging Research Directions and Future Perspectives for 1 9h Fluoren 9 Yl Piperazine Hydrochloride

Integration into Advanced Catalytic Systems

The inherent structural features of 1-(9H-Fluoren-9-yl)piperazine hydrochloride suggest its potential utility as a ligand in the development of advanced catalytic systems. The piperazine (B1678402) moiety offers two nitrogen atoms that can coordinate with transition metals, forming stable metal complexes. The steric bulk of the fluorenyl group can play a crucial role in influencing the stereoselectivity of catalytic reactions, a critical aspect in asymmetric catalysis.

Potential Applications in Organocatalysis and Metal-Ligand Catalysis:

Asymmetric Organocatalysis: Derivatives of piperazine have been explored as organocatalysts. The chiral environment that could be created around the piperazine core by introducing substituents on the fluorene (B118485) ring could lead to novel catalysts for various organic transformations.

Transition Metal Catalysis: The formation of complexes between fluorenylpiperazine derivatives and transition metals like palladium, rhodium, and ruthenium could yield catalysts for cross-coupling reactions, hydrogenations, and other C-C and C-N bond-forming reactions. The fluorenyl group's steric hindrance could be advantageous in controlling the coordination sphere of the metal center, thereby influencing the catalyst's activity and selectivity.

Table 1: Potential Catalytic Applications of Fluorenylpiperazine Derivatives

Catalysis TypePotential ReactionRole of Fluorenylpiperazine Scaffold
Asymmetric OrganocatalysisAldol (B89426) reactions, Michael additionsChiral scaffold to induce stereoselectivity
Transition Metal CatalysisSuzuki-Miyaura coupling, Buchwald-Hartwig aminationLigand to stabilize and modulate the reactivity of the metal center
Polymerization CatalysisRing-opening polymerizationInitiator or co-catalyst

Exploration in Novel Polymer Architectures

The incorporation of the rigid fluorenyl group and the reactive piperazine moiety into polymer chains can impart unique properties to the resulting materials. Functional polymers are gaining increasing importance in various fields, from electronics to biomedical applications. mdpi.com

Potential Roles in Polymer Science:

Monomer for High-Performance Polymers: this compound can be chemically modified to serve as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The rigidity of the fluorene unit is expected to enhance the thermal stability and mechanical strength of the resulting polymers. Polyamide-imides containing fluorenyl cardo structures, for instance, are known for their high strength and thermal stability. mdpi.com

Functional Additive: The compound could be used as an additive to modify the properties of existing polymers. Its incorporation could enhance thermal stability, alter solubility, or introduce specific functionalities for further chemical modifications.

Luminescent Polymers: The fluorene moiety is known for its fluorescent properties. mdpi.com Polymers incorporating this scaffold could exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Applications in Chemical Sensing and Probing

The fluorescent nature of the fluorene core is a key feature that can be exploited for the development of chemical sensors. mdpi.com Fluorescent chemosensors are powerful tools for detecting a wide range of analytes, including metal ions, anions, and neutral molecules, with high sensitivity and selectivity. nih.gov

Design of Fluorescent Probes:

"Turn-On" or "Turn-Off" Sensors: The piperazine nitrogen atoms can act as binding sites for specific analytes. Upon binding, the electronic properties of the fluorene fluorophore could be altered, leading to a change in its fluorescence intensity ("turn-off") or a significant enhancement ("turn-on"). unife.it This principle can be used to design selective sensors for various species.

Metal Ion Detection: The piperazine ring is a known chelator for various metal ions. Fluorenylpiperazine-based probes could be designed for the selective detection of environmentally or biologically important metal ions. biointerfaceresearch.com The coordination of a metal ion to the piperazine nitrogens could modulate the photophysical properties of the fluorene unit.

Challenges and Opportunities in Sustainable Synthesis of Fluorenylpiperazines

The growing emphasis on green chemistry necessitates the development of environmentally benign and efficient synthetic routes for valuable chemical compounds. mdpi.com Traditional methods for the synthesis of piperazine derivatives often involve harsh reaction conditions and the use of hazardous reagents.

Green Chemistry Approaches:

Catalytic C-H Functionalization: Recent advances in photoredox catalysis offer milder and more sustainable alternatives for the synthesis of functionalized piperazines through direct C-H functionalization. routledge.commdpi.commdpi.com These methods can reduce the number of synthetic steps and minimize waste generation.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) provides a highly selective and environmentally friendly approach for the synthesis of chiral molecules. researchgate.net Biocatalytic routes could be explored for the enantioselective synthesis of chiral fluorenylpiperazine derivatives, which would be of significant interest for applications in asymmetric catalysis and as chiral building blocks. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods, aligning with the principles of green chemistry. mdpi.com

Potential for Rational Design of Novel Chemical Entities based on the Core Scaffold

The 1-(9H-Fluoren-9-yl)piperazine scaffold serves as a versatile platform for the rational design of new molecules with tailored properties. By systematically modifying the structure, it is possible to fine-tune the electronic, steric, and photophysical characteristics of the resulting compounds.

Strategies for Molecular Design:

Computational Modeling: Quantum chemical calculations and molecular modeling can be employed to predict the properties of new fluorenylpiperazine derivatives. jocpr.com This computational-aided approach can guide the design of molecules with optimized properties for specific applications, such as catalysis or sensing, before their actual synthesis.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR studies can be performed to establish a correlation between the structural features of fluorenylpiperazine derivatives and their biological activity. unibo.it This can aid in the design of more potent and selective drug candidates.

Substituent Effects: The introduction of various substituents on both the fluorene and piperazine rings can dramatically alter the molecule's properties. For example, electron-donating or withdrawing groups on the fluorene ring can modulate its fluorescence quantum yield and emission wavelength, while different substituents on the second nitrogen of the piperazine ring can influence its coordination properties and biological activity.

Q & A

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

  • Answer : Splitting may arise from:
  • Dynamic effects : Piperazine chair-flip interconversion at room temperature. Use variable-temperature NMR (VT-NMR) at -40°C to "freeze" conformers.
  • Paramagnetic impurities : Filter the sample through a short silica column or treat with Chelex resin.
    Compare with simulated spectra (e.g., ACD/Labs) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.